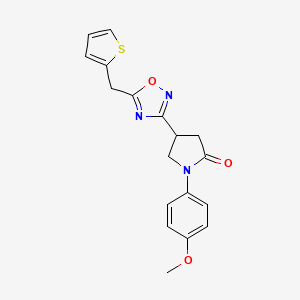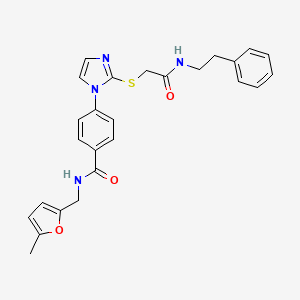
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as FPEPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEPB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It works by binding to the allosteric site of the mGluR5 receptor and inhibiting its activity. This leads to a decrease in the release of glutamate, which is a neurotransmitter involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of beta-amyloid, which is a protein that accumulates in the brain of Alzheimer's disease patients. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has also been shown to reduce the levels of oxidative stress and inflammation, which are two major factors involved in the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide also has a short half-life, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research. One direction is to investigate the potential of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide in the treatment of other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide. Additionally, the development of new delivery methods for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action as a selective antagonist of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base, followed by the reaction of the resulting compound with 2-hydroxy-3-nitropyridine in the presence of a base. The final step involves the reduction of the nitro group to an amine group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-16-7-9-17(10-8-16)25-13-12-23-20(24)15-4-3-5-18(14-15)26-19-6-1-2-11-22-19/h1-11,14H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTPGXCZOLCSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide](/img/structure/B2426111.png)


![4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2426114.png)


![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)

![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)
![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)
